

A Comprehensive Technical Guide to the Physical Properties of 4-Iodobutyl Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Iodobutyl acetate*

Cat. No.: *B1586681*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutyl acetate (CAS No. 40596-44-9) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block in the pharmaceutical and chemical industries.^[1] Its utility primarily stems from the presence of two reactive functional groups: an ester and a primary alkyl iodide. This dual functionality allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for process scale-up. This guide provides an in-depth analysis of two key physical properties of **4-Iodobutyl acetate**: its boiling point and density, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A foundational understanding of the molecular characteristics of **4-Iodobutyl acetate** is essential before delving into its macroscopic physical properties.

- Molecular Formula: C₆H₁₁IO₂^{[1][2][3]}
- Molecular Weight: 242.05 g/mol ^{[1][2][3]}
- Appearance: Colorless to pale yellow or brown liquid^{[1][2]}

- Structure:

The molecule consists of a butyl chain substituted with an acetate group at one terminus and an iodine atom at the other. The presence of the highly polarizable iodine atom and the polar ester group significantly influences its physical properties.

Quantitative Physical Data

The key physical properties of **4-Iodobutyl acetate** are summarized in the table below. It is crucial to note that the boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at higher temperatures.

Physical Property	Value	Conditions
Boiling Point	94-95 °C	at 5.5 mm Hg[1][3]
Density	1.61 g/mL	at 25 °C[1][3]

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the precise determination of the boiling point and density of **4-Iodobutyl acetate**. The choice of these methods is guided by principles of accuracy, sample economy, and safety.

Boiling Point Determination by the Siwoloboff Method at Reduced Pressure

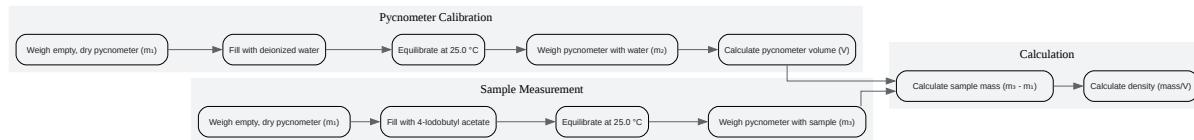
The reported boiling point of **4-Iodobutyl acetate** is at reduced pressure, suggesting that the compound may be susceptible to decomposition at its normal atmospheric boiling point. The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a liquid.[1] The adaptation of this method for reduced pressure is a critical skill for handling thermally sensitive compounds.

- Reduced Pressure: Applying a vacuum lowers the external pressure that the liquid's vapor pressure must overcome to initiate boiling. This allows the liquid to boil at a significantly lower temperature, preventing thermal decomposition.

- Siwoloboff Method: This technique is chosen for its efficiency with small sample volumes (micro-scale), which is often a practical consideration in research and development settings where a compound may be synthesized in limited quantities.[\[1\]](#)[\[3\]](#) It relies on observing the equilibrium between the liquid's vapor and the external pressure.
- Thiele Tube: The use of a Thiele tube ensures uniform heating of the sample through the creation of convection currents in the heating oil, which is essential for an accurate boiling point determination.[\[2\]](#)[\[4\]](#)
- Apparatus Assembly:
 - Attach a small test tube (fusion tube) containing approximately 0.5 mL of **4-Iodobutyl acetate** to a thermometer using a rubber band or wire.
 - Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.
 - Insert the thermometer and attached fusion tube into a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.
 - Connect the side arm of the Thiele tube to a vacuum source via a vacuum trap and a manometer to monitor the pressure.
- Procedure:
 - Evacuate the system to the desired pressure (e.g., 5.5 mm Hg).
 - Begin to gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle.
 - Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and the vapor of the liquid expand.
 - Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the liquid is boiling.
 - Remove the heat source and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[4] This indicates that the vapor pressure of the liquid is equal to the pressure of the system.
- Record the temperature and the pressure. Repeat the determination to ensure reproducibility.

[Click to download full resolution via product page](#)


Caption: Workflow for Boiling Point Determination.

Density Determination by the Pycnometer Method

The density of a liquid is a fundamental physical property that relates its mass to its volume. The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[5][6]

- Pycnometer: A pycnometer is a glass flask with a precisely known volume.[6][7] This allows for the accurate measurement of the volume of the liquid being studied. The use of a ground glass stopper with a capillary ensures that the volume is consistent for each measurement.
- Analytical Balance: The use of a high-precision analytical balance is crucial for accurately determining the mass of the empty pycnometer, the pycnometer filled with a reference liquid (deionized water), and the pycnometer filled with the sample liquid.
- Temperature Control: Density is temperature-dependent. Therefore, all measurements must be performed at a constant and known temperature, typically achieved using a temperature-controlled water bath.[5] For **4-iodobutyl acetate**, the reference density is at 25 °C.
- Preparation and Calibration:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_1).
- Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.
- Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.
- Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m_2).
- The volume of the pycnometer (V) can be calculated using the known density of water (ρ_{water}) at 25.0 °C (approximately 0.997047 g/mL): $V = (m_2 - m_1) / \rho_{\text{water}}$
- Sample Measurement:
 - Empty, clean, and thoroughly dry the pycnometer.
 - Fill the pycnometer with **4-Iodobutyl acetate** and insert the stopper.
 - Place the pycnometer in the 25.0 °C water bath and allow it to equilibrate.
 - Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m_3).
- Calculation:
 - The mass of the **4-Iodobutyl acetate** (m_{sample}) is: $m_{\text{sample}} = m_3 - m_1$
 - The density of the **4-Iodobutyl acetate** (ρ_{sample}) is calculated as: $\rho_{\text{sample}} = m_{\text{sample}} / V$

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Safety and Handling

4-Iodobutyl acetate is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] The compound is also light-sensitive and should be stored in a cool, dark place.[1][2]

Conclusion

The boiling point and density of **4-Iodobutyl acetate** are critical physical parameters that inform its safe handling, storage, and application in chemical synthesis. The experimental methods outlined in this guide, the Siwoloboff method for boiling point determination at reduced pressure and the pycnometer method for density, provide robust and accurate means of verifying these properties in a laboratory setting. A comprehensive understanding of both the theoretical basis and practical execution of these techniques is essential for any researcher working with this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. Thiele tube - Wikipedia [en.wikipedia.org]
- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 4. timstar.co.uk [timstar.co.uk]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. What Is a Laboratory Pycnometer and How Does It Work? - Pobel [pobel.com]
- 7. che.utah.edu [che.utah.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Iodobutyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586681#physical-properties-of-4-iodobutyl-acetate-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com